3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile
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Overview
Description
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with an azepane group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile typically involves the formation of the pyridazine ring followed by the introduction of the azepane group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3,4-diaminopyridazine with 1-bromo-3-chloropropane can yield the desired compound under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Azepan-1-yl)-2-phenyl-2-(4-thioxo-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)ethanone: Similar in structure but with different substituents and biological activities.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane group, used as an HIV-1 inhibitor.
Uniqueness
3-(Azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of an azepane group and a carbonitrile group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H18N4 |
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Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-(azepan-1-yl)-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C13H18N4/c1-10-11(2)15-16-13(12(10)9-14)17-7-5-3-4-6-8-17/h3-8H2,1-2H3 |
InChI Key |
BBHFEHQTMZBUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCCCCC2)C |
Origin of Product |
United States |
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